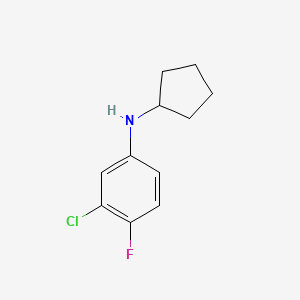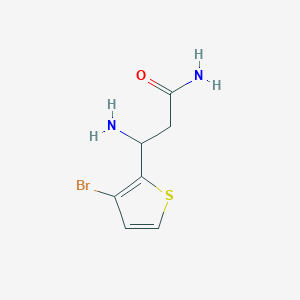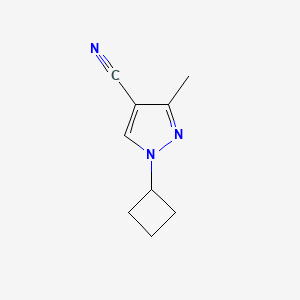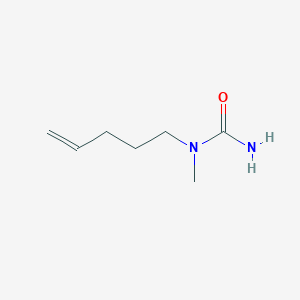
1-Methyl-1-(pent-4-en-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(pent-4-en-1-yl)urea is an organic compound with the molecular formula C7H14N2O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group and another by a pent-4-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1-(pent-4-en-1-yl)urea can be synthesized through several methods. One common approach involves the reaction of pent-4-en-1-amine with methyl isocyanate under controlled conditions. The reaction typically proceeds as follows:
[ \text{Pent-4-en-1-amine} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved safety. The reactants are fed into a reactor where they are mixed and reacted under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(pent-4-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of N-methyl-N-(pent-4-en-1-yl)carbamate.
Reduction: Formation of N-methylpent-4-en-1-amine.
Substitution: Formation of N-methyl-N-(pent-4-en-1-yl)halides or alkoxides.
Scientific Research Applications
1-Methyl-1-(pent-4-en-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(pent-4-en-1-yl)urea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1-(pent-4-en-1-yl)carbamate
- N-methylpent-4-en-1-amine
- N-methyl-N-(pent-4-en-1-yl)halides
Uniqueness
1-Methyl-1-(pent-4-en-1-yl)urea is unique due to its specific substitution pattern on the urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-methyl-1-pent-4-enylurea |
InChI |
InChI=1S/C7H14N2O/c1-3-4-5-6-9(2)7(8)10/h3H,1,4-6H2,2H3,(H2,8,10) |
InChI Key |
IVWIBTIVUDXEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC=C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorophenyl)-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13276493.png)
![2-{[(2-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13276499.png)

![3-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13276507.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]aniline](/img/structure/B13276515.png)
![1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13276522.png)
![2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13276530.png)
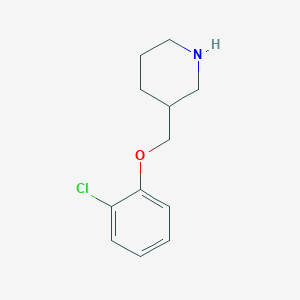
![[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13276538.png)
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate](/img/structure/B13276552.png)
